molecular formula C5H11NO3S B3213705 N,N-dimethyl-2-oxopropane-1-sulfonamide CAS No. 112497-63-9

N,N-dimethyl-2-oxopropane-1-sulfonamide

Cat. No.: B3213705
CAS No.: 112497-63-9
M. Wt: 165.21 g/mol
InChI Key: IROLXNFNKMCMCC-UHFFFAOYSA-N
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Description

N,N-dimethyl-2-oxopropane-1-sulfonamide is an organosulfur compound with the molecular formula C5H11NO3S. It is a sulfonamide derivative, characterized by the presence of a sulfonyl group (SO2) connected to an amine group (NH2). This compound is known for its stability and crystalline nature, making it a valuable intermediate in various chemical reactions and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

N,N-dimethyl-2-oxopropane-1-sulfonamide can be synthesized through several methods. One common approach involves the reaction of sulfonyl chlorides with dimethylamine. The reaction typically requires a base, such as pyridine, to absorb the hydrochloric acid generated during the process . The general reaction is as follows:

RSO2Cl+(CH3)2NHRSO2N(CH3)2+HClRSO_2Cl + (CH_3)_2NH \rightarrow RSO_2N(CH_3)_2 + HCl RSO2​Cl+(CH3​)2​NH→RSO2​N(CH3​)2​+HCl

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale batch reactors. The reaction conditions are optimized to ensure high yield and purity. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations is common to achieve consistent product quality .

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-2-oxopropane-1-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N,N-dimethyl-2-oxopropane-1-sulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which N,N-dimethyl-2-oxopropane-1-sulfonamide exerts its effects involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. This inhibition can affect various biochemical pathways, making the compound useful in studying enzyme functions and developing enzyme inhibitors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N-dimethyl-2-oxopropane-1-sulfonamide is unique due to its specific structural configuration, which provides distinct reactivity and stability compared to other sulfonamides. Its ability to undergo various chemical reactions and its applications in diverse fields highlight its versatility and importance in scientific research .

Properties

IUPAC Name

N,N-dimethyl-2-oxopropane-1-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO3S/c1-5(7)4-10(8,9)6(2)3/h4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IROLXNFNKMCMCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CS(=O)(=O)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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